3-O-Coumaroylasiatic acid
Overview
Description
3-O-Coumaroylasiatic acid is a naturally occurring compound found in the leaves of certain plants, such as Actinidia arguta . It is a derivative of asiatic acid, which is a triterpenoid compound known for its various pharmacological properties. The structure of this compound includes a phenylpropanoid unit, which contributes to its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Coumaroylasiatic acid typically involves the esterification of asiatic acid with p-coumaric acid. This reaction can be catalyzed by various agents, including acid or base catalysts, under controlled temperature and pressure conditions . The reaction conditions often require careful optimization to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction of asiatic acid from natural sources, followed by chemical modification to introduce the coumaroyl group. This process can be scaled up using standard chemical engineering techniques, ensuring consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-O-Coumaroylasiatic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the specific functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-O-Coumaroylasiatic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it beneficial for diabetic patients. Additionally, its anti-inflammatory and anticancer effects are mediated through the modulation of various signaling pathways, including NF-κB and MAPK .
Comparison with Similar Compounds
Similar Compounds
- 23-O-Coumaroylasiatic acid
- Actiniargupene E
- Actiniargupene F
- Actiniargupene G
Uniqueness
This compound is unique due to its specific structural configuration, which includes a coumaroyl group attached to the asiatic acid backbone. This configuration contributes to its distinct biological activities, such as α-glucosidase inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-23-15-18-39(34(44)45)20-19-37(5)27(32(39)24(23)2)12-13-30-35(3)21-28(42)33(36(4,22-40)29(35)16-17-38(30,37)6)46-31(43)14-9-25-7-10-26(41)11-8-25/h7-12,14,23-24,28-30,32-33,40-42H,13,15-22H2,1-6H3,(H,44,45)/b14-9+/t23-,24+,28-,29-,30-,32+,33+,35+,36+,37-,38-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVZBLIEJQJTCN-KJVBOBAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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